16,17-Bis(decyloxy)violanthrone
Overview
Description
16,17-Bis(decyloxy)violanthrone: is a multifunctional dye with a molecular formula of C54H56O4 and a molecular weight of 769.02 g/mol . This compound is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . It also finds applications in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
The synthesis of 16,17-Bis(decyloxy)violanthrone typically involves the reaction of violanthrone with decanol under oxidative conditions . One common method is to react violanthrone with decanol in the presence of an oxidizing agent, such as potassium permanganate or chromium trioxide, to form the desired product . The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
16,17-Bis(decyloxy)violanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the decyloxy groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, elevated temperatures, and specific catalysts or reagents depending on the type of reaction . Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted analogs with different functional groups .
Scientific Research Applications
16,17-Bis(decyloxy)violanthrone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 16,17-Bis(decyloxy)violanthrone involves its ability to act as a fluorescent dye . It absorbs light at specific wavelengths and emits fluorescence, which can be detected and analyzed . This property allows researchers to observe and track various biological and chemical processes . The molecular targets and pathways involved include cell structures, biomolecules, and other components that interact with the dye .
Comparison with Similar Compounds
16,17-Bis(decyloxy)violanthrone is unique due to its multifunctional properties and wide range of applications . Similar compounds include other violanthrone derivatives and fluorescent dyes such as:
Violanthrone: The parent compound of this compound.
Anthraquinone dyes: A class of dyes with similar fluorescent properties.
Rhodamine dyes: Another class of fluorescent dyes used in biological and chemical research.
These compounds share some properties with this compound but differ in their specific applications and molecular structures .
Properties
IUPAC Name |
30,34-didecoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56O4/c1-3-5-7-9-11-13-15-21-31-57-45-33-43-35-23-17-19-25-39(35)53(55)41-29-27-37-38-28-30-42-48-44(36-24-18-20-26-40(36)54(42)56)34-46(52(50(38)48)51(45)49(37)47(41)43)58-32-22-16-14-12-10-8-6-4-2/h17-20,23-30,33-34H,3-16,21-22,31-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNNSUYQMZKRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072377 | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-33-9 | |
Record name | 16,17-Bis(decyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71550-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16,17-bis(decyloxy)violanthrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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